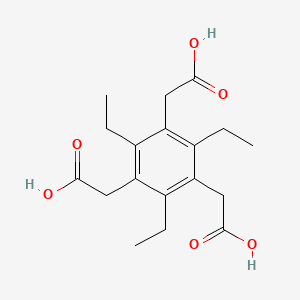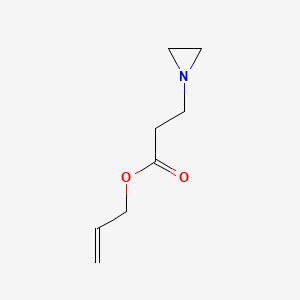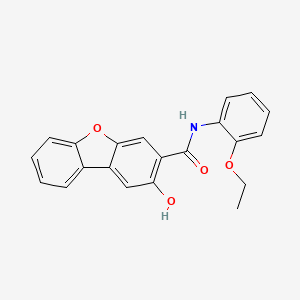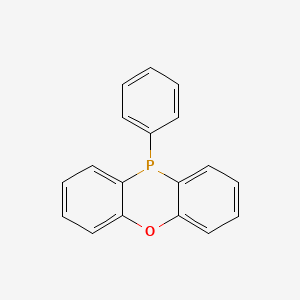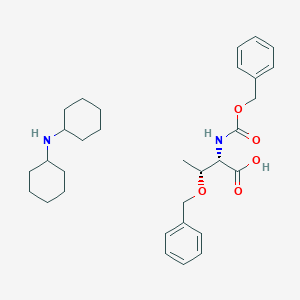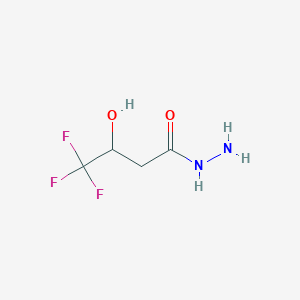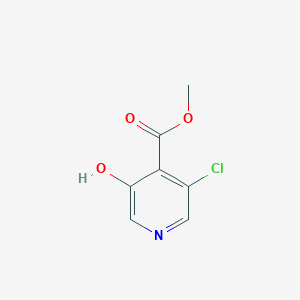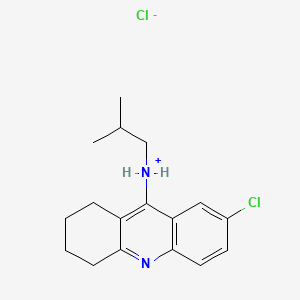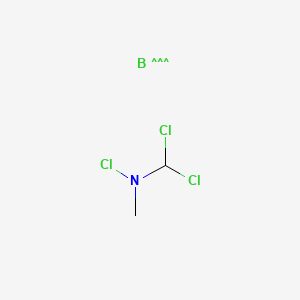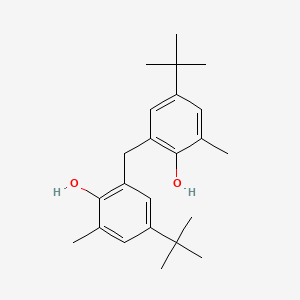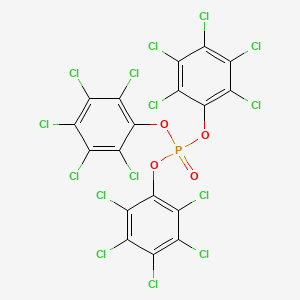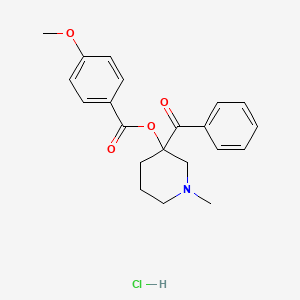
Strontium trioxotungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium trioxotungstate is an inorganic compound with the chemical formula O₃SrW It is a compound of strontium and tungsten, where tungsten is in its highest oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium trioxotungstate can be synthesized through various methods. One common approach involves the reaction of strontium carbonate with tungsten trioxide at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature furnaces to ensure complete reaction and high purity of the product. The process may include steps such as calcination and sintering to achieve the desired crystalline structure and properties.
Chemical Reactions Analysis
Types of Reactions: Strontium trioxotungstate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds of tungsten.
Substitution: It can undergo substitution reactions where other elements or compounds replace strontium or tungsten.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used.
Substitution: Reagents like alkali metals or other metal oxides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield tungsten dioxide or other lower oxidation state tungsten compounds.
Scientific Research Applications
Strontium trioxotungstate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in imaging and diagnostic applications.
Medicine: Its unique properties make it a candidate for use in medical devices and treatments, such as in radiotherapy.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its high thermal stability and electrical properties.
Mechanism of Action
The mechanism by which strontium trioxotungstate exerts its effects involves its ability to participate in redox reactions. Its high oxidation state allows it to act as an effective oxidizing agent, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other compounds to alter their chemical states and properties.
Comparison with Similar Compounds
- Strontium titanate (SrTiO₃)
- Strontium molybdate (SrMoO₄)
- Strontium chromate (SrCrO₄)
Each of these compounds has unique properties that make them suitable for different applications. For example, strontium titanate is widely used in electronic devices, while strontium molybdate is known for its catalytic properties.
Properties
CAS No. |
12143-37-2 |
|---|---|
Molecular Formula |
O3SrW |
Molecular Weight |
319.46 g/mol |
IUPAC Name |
strontium;dioxido(oxo)tungsten |
InChI |
InChI=1S/3O.Sr.W/q;2*-1;+2; |
InChI Key |
FOQWYLSXJJSBDG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][W](=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


